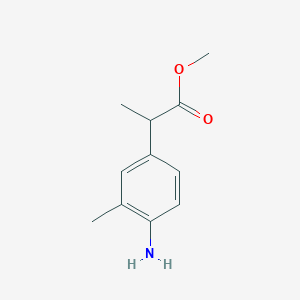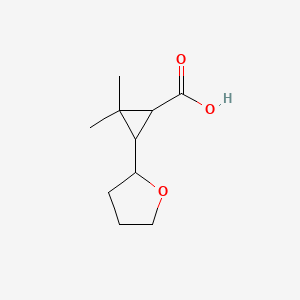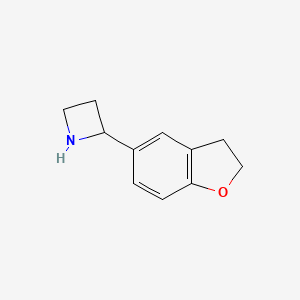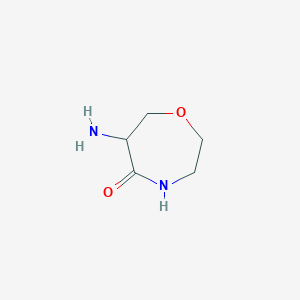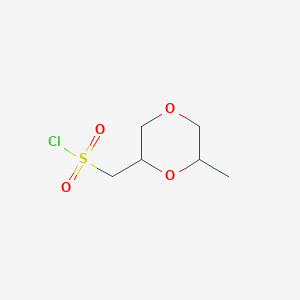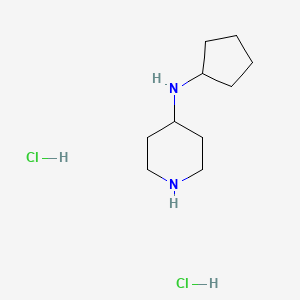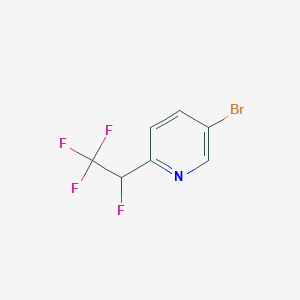
Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is an organic compound with the molecular formula C7H4BrF4N It is a pyridine derivative where the pyridine ring is substituted with a bromine atom at the 5-position and a tetrafluoroethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 2-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents, lithium reagents, and other nucleophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under specific conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the tetrafluoroethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-(1,2,2,2-tetrafluoroethyl)pyridine: Lacks the bromine substitution at the 5-position.
Uniqueness
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of both a bromine atom and a tetrafluoroethyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C7H4BrF4N |
|---|---|
Molecular Weight |
258.01 g/mol |
IUPAC Name |
5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-2-5(13-3-4)6(9)7(10,11)12/h1-3,6H |
InChI Key |
KCANCJTXSLTOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


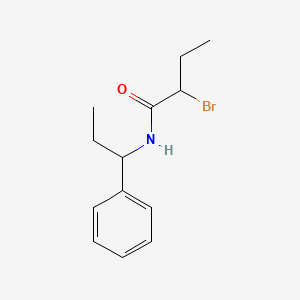
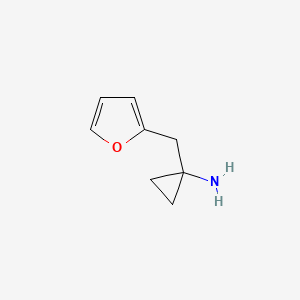
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
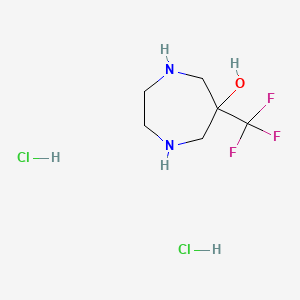
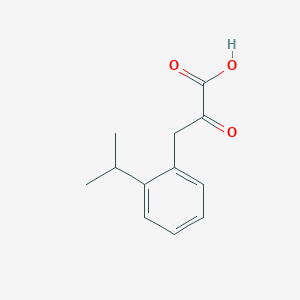
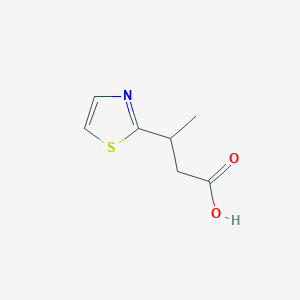

![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)
